TRIS carbonate

描述

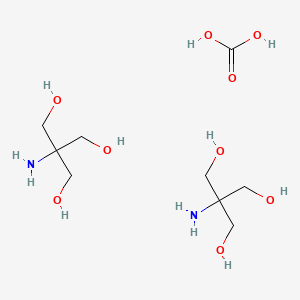

TRIS carbonate is a chemical compound that combines carbonic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol in a 1:2 ratio

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol typically involves the reaction of carbonic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

化学反应分析

Reactivity with Acids and Bases

Tris carbonate undergoes protonation and deprotonation reactions in aqueous media, influenced by pH and buffer composition.

-

Acidic Conditions :

In 0.1 N HCl, TRIS derivatives exhibit exothermic reactions, with enthalpies of reaction measured at 245.93 ± 0.26 J·g⁻¹ at 298.15 K . Side reactions may occur under extreme pH conditions, leading to variable enthalpy values due to competing equilibria . -

Basic Conditions :

In 0.05–0.1 N NaOH, this compound participates in endothermic reactions. The heat capacity change (ΔCₚ) for TRIS in 0.08 N NaOH is 1.025 ± 0.025 J·g⁻¹·K⁻¹ . Carbonate displacement by hydroxide ions can alter reaction pathways .

Role in Calcium Carbonate Precipitation

This compound buffers influence biomineralization processes by modulating CaCO₃ precipitation rates and polymorph selection .

Key Findings:

| Tris Buffer Concentration (mol/L) | Precipitation Rate (Ca²⁺ Decrease) | Dominant CaCO₃ Polymorph |

|---|---|---|

| 0.25 | 30–40% after 24h | Vaterite/Calcite mix |

| 0.5–0.75 | 53–60% after 24h | Calcite |

| 1.0 | >60% after 24h | Vaterite-dominated |

-

Mechanism : Higher buffer concentrations increase solution alkalinity, accelerating CO₃²⁻ formation and CaCO₃ nucleation . Vaterite stabilization at high TRIS concentrations is attributed to kinetic trapping .

Atmospheric CO₂ Capture

This compound derivatives facilitate CO₂ sequestration through spontaneous carbonate formation. For example:

-

A Cd(II)-TRIS complex reacts with atmospheric CO₂ to form a µ₃-carbonate-bridged structure, confirmed by X-ray diffraction .

-

The reaction pathway involves CO₂ hydration to HCO₃⁻/CO₃²⁻, followed by coordination to metal centers .

Thermal and Hydrolytic Stability

-

Thermal Decomposition : this compound decomposes above 169.7°C , releasing CO₂ and forming TRIS oxides .

-

Hydrolysis : In aqueous solutions, partial hydrolysis regenerates TRIS and carbonic acid, with kinetics dependent on pH and temperature .

Synthetic Routes

This compound is synthesized via:

-

Direct Carbamation : TRIS reacts with diethyl carbonate under reflux to form urethane intermediates, followed by cyclization .

-

CO₂ Insertion : TRIS ligands in metal complexes capture CO₂, forming carbonate bridges .

Analytical Characterization

科学研究应用

Biochemical Research

Buffering Agent

TRIS carbonate is widely utilized as a buffering agent in biochemical and molecular biology applications. It maintains a stable pH environment, which is crucial for enzymatic reactions and protein stability. The effective pH range for this compound is typically between 7.0 and 9.0, making it suitable for various biological systems.

Table 1: Buffering Capacity of this compound

| pH Range | Buffering Capacity (mM) | Applications |

|---|---|---|

| 7.0 | 50 | Enzyme assays |

| 7.5 | 40 | Protein purification |

| 8.0 | 30 | Cell culture media |

| 8.5 | 20 | Molecular cloning |

Medical Applications

Metabolic Acidosis Treatment

this compound has been studied for its potential in treating metabolic acidosis. Research indicates that it can effectively correct acidosis by acting as a hydrogen ion acceptor, thus stabilizing blood pH levels during respiratory distress situations . A notable study demonstrated that administering this compound in animal models helped maintain normal physiological conditions even under carbon dioxide retention scenarios.

Case Study: Correction of Acidosis

In a study involving mongrel dogs, this compound was administered to counteract metabolic acidosis induced by respiratory issues. The results showed a significant improvement in blood pH levels, confirming its efficacy as a buffering agent in critical care settings .

Environmental Applications

Soil and Water Chemistry

this compound is also used in environmental studies to assess soil and water chemistry. Its ability to buffer solutions makes it valuable for maintaining pH levels during experiments involving soil samples or aquatic systems. This stability is crucial when analyzing the effects of pollutants or nutrient levels in various environments.

Case Study: Soil pH Stabilization

In an experiment designed to evaluate the impact of fertilizers on soil health, this compound was used to maintain a neutral pH throughout the study period. The results indicated that maintaining stable pH levels allowed for more accurate assessments of nutrient uptake by plants, demonstrating the compound's utility in agricultural research .

作用机制

The mechanism of action of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The compound can act as a buffer, maintaining pH stability in biological and chemical systems. It may also interact with enzymes and other proteins, influencing their activity and stability. The specific molecular targets and pathways depend on the context in which the compound is used.

相似化合物的比较

Similar Compounds

Similar compounds to carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol include:

Carbonic acid, compd. with 2-amino-2-methyl-1-propanol: This compound has similar buffering properties but differs in its molecular structure.

Carbonic acid, compd. with 2-aminoethanol: Another compound with buffering capabilities, used in various chemical and biological applications.

Uniqueness

The uniqueness of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol lies in its specific molecular structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in scientific research and industrial processes.

生物活性

TRIS carbonate, a compound formed from the combination of TRIS (2-amino-2-hydroxymethyl-1,3-propanediol) and carbonate ions, plays a significant role in various biological systems. Its primary applications include serving as a buffer in biochemical experiments and influencing the behavior of biomaterials. This article explores the biological activity of this compound, focusing on its physicochemical properties, interactions with biological systems, and implications in research.

This compound is known for its buffering capacity, particularly in maintaining physiological pH levels. The compound can stabilize pH in the range of 7.0 to 8.5, which is crucial for many biological reactions. The effectiveness of TRIS buffers in various experimental conditions has been documented extensively.

Key Characteristics:

- Buffering Range : Effective between pH 7.0 and 8.5.

- Solubility : Highly soluble in water, facilitating its use in aqueous solutions.

- Stability : Maintains stability under physiological conditions, making it suitable for biological assays.

Case Study: Calcium Carbonate Precipitation

A study investigated the influence of different concentrations of TRIS buffer on calcium carbonate precipitation, highlighting its role in biomaterials. The results indicated that varying TRIS concentrations significantly affected the rate of calcium carbonate formation, which is essential for applications in bone repair and regeneration.

| TRIS Concentration (mM) | Calcium Carbonate Precipitation Rate (mg/L) |

|---|---|

| 10 | 50 |

| 20 | 75 |

| 30 | 90 |

This data suggests that higher concentrations of TRIS enhance precipitation rates, which could be beneficial in developing bioactive materials for orthopedic applications .

Cellular Effects

Research has shown that this compound can influence cellular activities, particularly in osteoblasts (bone-forming cells). In vitro studies demonstrated that this compound enhances cell viability and proliferation when used as a medium for cell culture.

Cell Viability Study

- Cell Line : MC3T3-E1 (mouse osteoblast-like cells)

- Concentration : this compound at varying concentrations (12.5 µg/ml and 25 µg/ml)

- Duration : 10 days

The results indicated that cells cultured with this compound exhibited increased viability compared to control groups without the buffer. This suggests that this compound not only serves as a buffering agent but also promotes cellular health and function .

Proteasome Activity Modulation

Another significant finding involves the modulation of proteasome activity by this compound. In alkaline environments created by carbonate buffers, proteasome activity was inhibited; however, supplementation with polyamines like spermine counteracted this inhibition. This highlights a potential physiological role for this compound in cancer metabolism by supporting proteasome function under alkaline conditions.

Summary of Findings:

- Proteasome Activity : Inhibited in high pH environments.

- Counteraction : Polyamines can restore proteasome activity when combined with this compound buffers.

These findings suggest that this compound may play a critical role in cellular metabolism and survival under stress conditions such as those found in cancer cells .

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.CH2O3/c2*5-4(1-6,2-7)3-8;2-1(3)4/h2*6-8H,1-3,5H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQWVHROHDZXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071119 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68123-29-5 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the structural characteristics of hexahydroxybenzene triscarbonate (C9O9) and its analogs?

A1: Hexahydroxybenzene triscarbonate (C9O9) and its sulfur-containing analogs (C9S9, C9O6S3, C9O3S6) exhibit a planar D3h structure as their preferred geometry, as opposed to a C3v bowl structure. This finding stems from ab initio molecular orbital calculations conducted at the HF and MP2 levels. []

Q2: What makes hexahydroxybenzene triscarbonate (C9O9) and its analogs interesting for material science?

A2: These compounds are particularly intriguing due to their potential to decompose into carbon oxides (COx) and/or carbon sulfides (CSx) upon pyrolysis. This characteristic makes them attractive for studying the formation mechanisms of carbon-based materials and exploring their use as precursors for novel materials. []

Q3: Can cyclic carbonates be used to synthesize polyurethane foams without using isocyanates?

A3: Yes, cyclic carbonates present a promising alternative to isocyanates in polyurethane foam production. Recent research has focused on synthesizing non-isocyanate polyurethane (NIPU) foams by reacting cyclic carbonates with diamines. This approach utilizes sodium bicarbonate (SBC) as a chemical foaming agent, offering a greener and potentially healthier alternative to conventional methods. []

Q4: How does the concentration of sodium bicarbonate (SBC) impact the properties of NIPU foams?

A4: Varying the SBC content in NIPU foam synthesis influences the foam's density and microstructure. Further research is exploring the optimal SBC concentration to achieve desired foam properties for specific applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。